

Spectroscopic and Synthetic Profile of Ethyl 2,4-diphenylacetacetate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2,4-diphenylacetacetate*

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This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of **ethyl 2,4-diphenylacetacetate** (CAS No: 2901-29-3). The information is compiled to assist researchers in the identification, characterization, and synthesis of this compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **ethyl 2,4-diphenylacetacetate**. While experimental ^1H NMR data is available, the ^{13}C NMR and IR data are based on estimated and hypothetical values due to the limited availability of public experimental spectra.

Table 1: ^1H NMR Spectroscopic Data

The proton nuclear magnetic resonance (^1H NMR) spectrum provides detailed information about the hydrogen atoms within the molecule.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.10 - 7.45	m	-	10H	Aromatic protons (2 x C_6H_5)
4.83	s	-	1H	Methine proton (C2-H)
4.16	q	7.1	2H	Ethyl methylene protons (- OCH_2CH_3)
3.68	s	-	2H	Methylene protons (C4-H ₂)
1.29	t	7.1	3H	Ethyl methyl protons (- OCH_2CH_3)

Solvent: $CDCl_3$, Frequency: 500 MHz

Table 2: Estimated ^{13}C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance (^{13}C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. The following are estimated chemical shifts.

Estimated Chemical Shift (δ) ppm	Assignment
~200-205	Keto carbonyl carbon (C=O)
~168-172	Ester carbonyl carbon (C=O)
~125-140	Aromatic carbons
~60-65	Ethyl methylene carbon (-OCH ₂)
~50-55	Methine carbon (C2)
~40-45	Methylene carbon (C4)
~13-15	Ethyl methyl carbon (-CH ₃)

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.

Expected Absorption Range (cm ⁻¹)	Vibrational Mode	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
2980-2850	C-H Stretch	Aliphatic C-H
1750-1735	C=O Stretch	Ester C=O
1725-1705	C=O Stretch	Ketone C=O
1300-1000	C-O Stretch	Ester C-O

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass and molecular formula of a compound.

- Molecular Formula: C₁₈H₁₈O₃
- Molecular Weight: 282.33 g/mol

Experimental Protocols

Synthesis of Ethyl 2,4-diphenylacetacetate via Claisen Condensation

A common and efficient method for the synthesis of **ethyl 2,4-diphenylacetacetate** is the solvent-free Claisen condensation of ethyl phenylacetate.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Materials:

- Ethyl phenylacetate
- Potassium tert-butoxide
- 0.5 M Hydrochloric acid (HCl)
- Diethyl ether
- Pentane or Hexane (for recrystallization)

Procedure:

- In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[\[4\]](#)
- Heat the mixture at 100°C for 30 minutes under reflux.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- Cool the reaction mixture to room temperature.
- Slowly neutralize the mixture with 0.5 M HCl.[\[4\]](#)
- Extract the product with diethyl ether.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Triturate the resulting residue with cold pentane to induce solidification of the crude product.
[\[4\]](#)

- Purify the crude solid by recrystallization from hot hexane to obtain pure **ethyl 2,4-diphenylacetacetate**.^[4]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 or 500 MHz spectrometer. For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy:

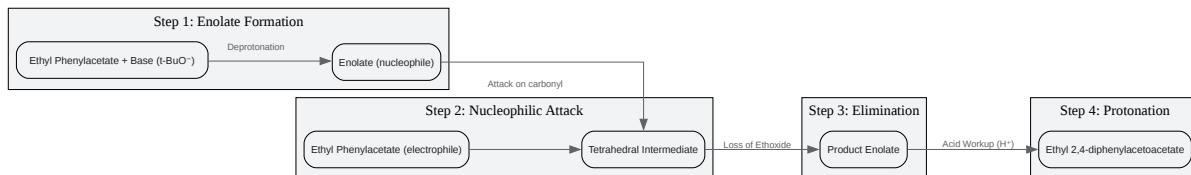
- Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.
- Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer.

Mass Spectrometry (MS):

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer.

Visualizations

The following diagram illustrates the reaction mechanism for the Claisen condensation synthesis of **ethyl 2,4-diphenylacetacetate**.



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Caption: Claisen condensation mechanism for **ethyl 2,4-diphenylacetacetate** synthesis.

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